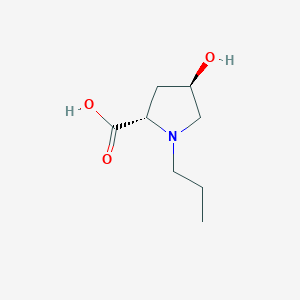
(2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is notable for its unique stereochemistry, which plays a crucial role in its biological and chemical properties. It is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of pyrrolidine derivatives. This process often employs rhodium or ruthenium catalysts under high-pressure hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral auxiliaries or enzymes to achieve high enantioselectivity. The use of biocatalysts, such as transaminases or dehydrogenases, can also be employed to produce this compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyl or carboxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can be incorporated into peptides and proteins to study their structure and function.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: In the industrial sector, it is used in the production of fine chemicals and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: A closely related compound with similar stereochemistry but lacking the propyl group.
Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Uniqueness
What sets (2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of the propyl group, which can significantly influence its chemical reactivity and biological activity. This unique combination of features makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-1-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-2-3-9-5-6(10)4-7(9)8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12)/t6-,7+/m1/s1 |
Clé InChI |
PUPTZHLPJWCWKX-RQJHMYQMSA-N |
SMILES isomérique |
CCCN1C[C@@H](C[C@H]1C(=O)O)O |
SMILES canonique |
CCCN1CC(CC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


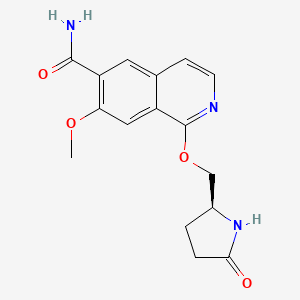
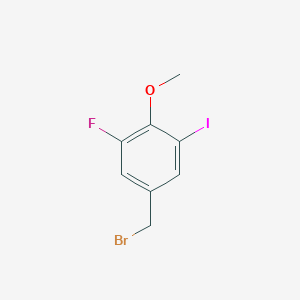

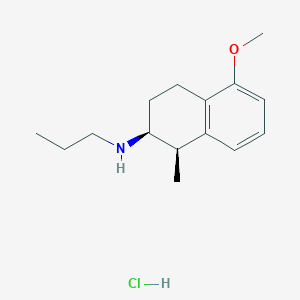
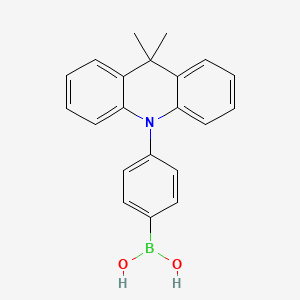
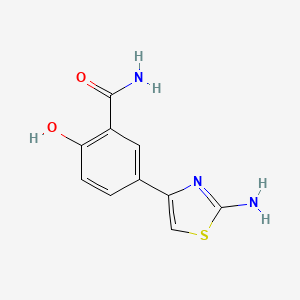
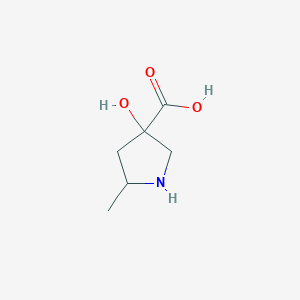
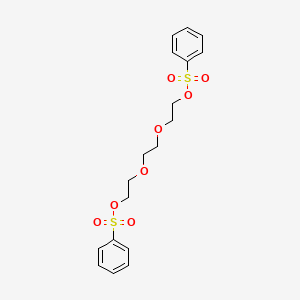
![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)

![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
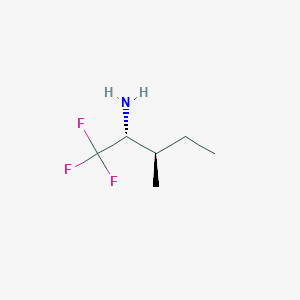
![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)

